REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][C:5](=O)[N:4]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][CH2:5][N:4]([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:3]1 |f:1.2.3.4.5.6,8.9.10|
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Name
|
|
Quantity
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200 g
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Type
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reactant
|
Smiles
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CC1(C(N(C(CC1)=O)CC1=CC=CC=C1)=O)C
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2 L
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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1 L
|
Type
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reactant
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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27.5 (± 7.5) °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 25-35° C. for about 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 24-30 h
|
Duration
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27 (± 3) h
|
Type
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TEMPERATURE
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Details
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The mixture is then cooled to −5 to +5° C.
|
Type
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FILTRATION
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Details
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The organic layer is filtered through a Hyflow bed
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Type
|
WASH
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Details
|
washing with ethyl acetate (2×2 L)
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Type
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WASH
|
Details
|
washed with brine (1 L)
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
CUSTOM
|
Details
|
The product may be further purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether and ethyl acetate mixtures or by fractional distillation (dry weight 105 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CN(CCC1)CC1=CC=CC=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |